![molecular formula C14H21N3O2 B13882148 N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an aminophenyl group and a piperidinyl acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate aminophenyl and piperidinyl precursors. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps. The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The piperidinyl acetamide moiety may enhance the compound’s binding affinity and specificity, leading to targeted biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminophenyl)-2-[4-(methyl)piperidin-1-yl]acetamide
- N-(3-aminophenyl)-2-[4-(ethyl)piperidin-1-yl]acetamide
- N-(3-aminophenyl)-2-[4-(propyl)piperidin-1-yl]acetamide
Uniqueness
N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide stands out due to the presence of the hydroxymethyl group, which can undergo further chemical modifications. This functional group enhances the compound’s versatility in synthetic applications and its potential for forming hydrogen bonds in biological systems, leading to unique interactions and effects.
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C14H21N3O2/c15-12-2-1-3-13(8-12)16-14(19)9-17-6-4-11(10-18)5-7-17/h1-3,8,11,18H,4-7,9-10,15H2,(H,16,19) |
InChI Key |
UBBYXJXSMQPNIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


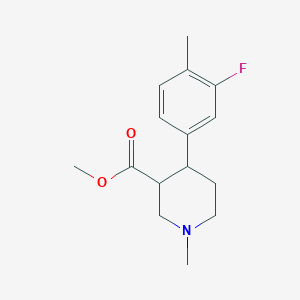
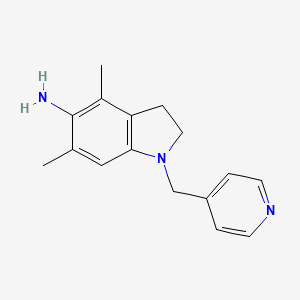
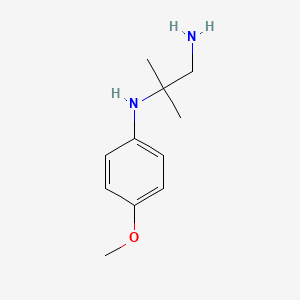
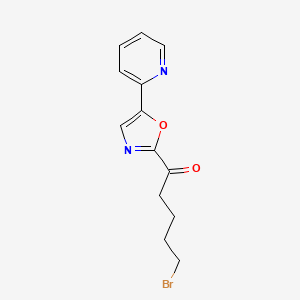
![Methyl 2-[(4-piperidinylacetyl)amino]benzoate](/img/structure/B13882102.png)
![3-Ethoxy-3-[4-[(3-nitrophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13882104.png)
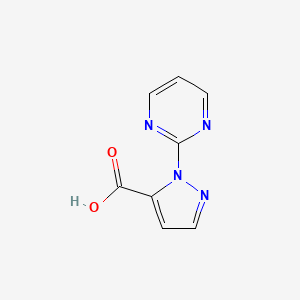
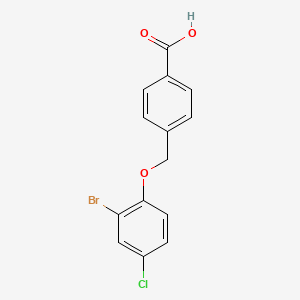
![Tert-butyl 4-[[2-(methoxycarbonyl)-5-methylphenyl]methyl]piperazine-1-carboxylate](/img/structure/B13882121.png)
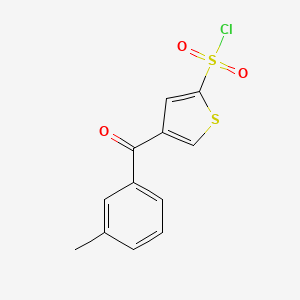
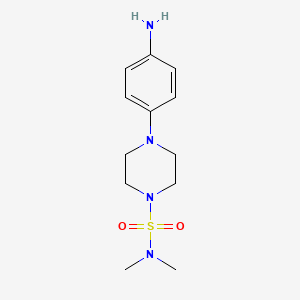

![2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole](/img/structure/B13882147.png)
![6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)
